Odevixibat - 501692-44-0

Odevixibat

Catalog Number: EVT-253468
CAS Number: 501692-44-0
Molecular Formula: C37H48N4O8S2
Molecular Weight: 740.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Odevixibat, or A4250, is an ileal sodium/bile acid cotransporter inhibitor indicated for the treatment of pruritus in patients older than 3 months, with progressive familial intrahepatic cholestasis (PFIC). Odevixibat is the first approved non-surgical treatment option for PFIC. Previous therapies for PFIC included a bile acid sequestrant such as [ursodeoxycholic acid]. Odevixibat was granted FDA and Health Canada approval on 20 July 2021 and 13 November 2023 respectively.
Odevixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of odevixibat is as an Ileal Bile Acid Transporter Inhibitor.
Odevixibat is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. Odevixibat is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Synthesis Analysis

The synthesis of odevixibat involves chemical modification of a benzothiazepine structure, which is a class of compounds known for various biological activities. The specific synthetic pathway has not been extensively detailed in public literature, but it typically encompasses several steps that may include:

  1. Formation of Key Intermediates: Initial reactions to create intermediates that retain the core benzothiazepine framework.
  2. Functional Group Modifications: Subsequent reactions to introduce or modify functional groups that enhance the compound's selectivity and potency against the ileal bile acid transporter.
  3. Purification and Characterization: The final product undergoes purification processes such as crystallization or chromatography to obtain odevixibat in its pure form.

The patent literature mentions various crystal modifications that can affect the solubility and stability of odevixibat, indicating ongoing research into optimizing its pharmaceutical properties .

Molecular Structure Analysis

Odevixibat has a molecular formula of C37H48N4O8S2C_{37}H_{48}N_{4}O_{8}S_{2} and a molar mass of approximately 740.93 g/mol. The structure features multiple functional groups including sulfonamide and amide linkages, which are integral to its mechanism of action as an IBAT inhibitor. The three-dimensional conformation allows for effective binding to the transporter protein, thereby inhibiting its function.

Key Structural Features:

  • Benzothiazepine Core: Provides a scaffold for interaction with biological targets.
  • Sulfonamide Group: Enhances solubility and bioavailability.
  • Amide Linkages: Contribute to structural rigidity and specificity.
Chemical Reactions Analysis

Odevixibat primarily acts through reversible inhibition of the ileal sodium/bile acid cotransporter. The chemical reaction involved can be summarized as follows:

  1. Inhibition Reaction: Odevixibat binds to the IBAT, preventing bile acids from being reabsorbed in the distal ileum.
  2. Reduction of Serum Bile Acids: This inhibition leads to decreased serum levels of bile acids, which are typically reabsorbed back into circulation.

The pharmacokinetics indicate that odevixibat is largely unmetabolized; approximately 97% is excreted unchanged in feces, with minimal urinary excretion .

Mechanism of Action

Odevixibat functions by selectively inhibiting the ileal sodium/bile acid cotransporter, which is responsible for reabsorbing about 95% of bile acids from the intestinal lumen back into the bloodstream. This inhibition results in:

  • Decreased Bile Acid Reabsorption: Leads to an increase in bile acids excreted in feces.
  • Reduced FXR Activation: The decreased levels of bile acids result in reduced activation of farnesoid X receptor (FXR), which subsequently lowers fibroblast growth factor 19 (FGF19) levels.
  • Enhanced Bile Acid Synthesis: The reduction in FGF19 levels decreases its inhibitory effect on bile acid synthesis in the liver.

Clinical studies have demonstrated that doses of odevixibat can lead to significant reductions in serum bile acid levels, thereby alleviating symptoms such as pruritus .

Physical and Chemical Properties Analysis

The physical and chemical properties of odevixibat are crucial for its formulation and therapeutic efficacy:

  • Solubility: Odevixibat exhibits low solubility, which is advantageous for localized action within the gastrointestinal tract.
  • Stability: Various crystal forms have been identified that may influence stability and bioavailability; ongoing research aims to optimize these properties .
  • Protein Binding: Over 99% protein binding observed in vitro indicates low systemic exposure after oral administration .
Applications

Odevixibat is primarily indicated for treating pruritus associated with progressive familial intrahepatic cholestasis. Its unique mechanism targeting bile acid transport has opened avenues for exploring its efficacy in other cholestatic liver diseases such as Alagille syndrome and biliary atresia. Clinical trials have shown promising results not only in reducing pruritus but also in improving quality of life for affected patients .

Future Directions

Research continues into expanding the applications of odevixibat beyond its current indications, with ongoing clinical trials assessing its effectiveness in various populations and conditions characterized by cholestasis.

Molecular Mechanisms of Action

Ileal Bile Acid Transporter (IBAT) Inhibition Dynamics

Odevixibat (chemical name: (S)-2-((R)-2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid) is a reversible, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) [2] [4]. This transporter, localized in the distal ileum, mediates the reabsorption of ~95% of intestinal bile acids during enterohepatic circulation [1] [4]. Odevixibat binds competitively to the IBAT protein, reducing bile acid reuptake by 43–56% at therapeutic doses (1.5–3 mg daily), thereby increasing fecal bile acid excretion and reducing serum bile acid (sBA) concentrations [1] [7].

The drug’s small molecular structure (C37H48N4O8S2; molecular weight: 740.93 g/mol) enables localized action within the intestinal lumen with minimal systemic absorption. Pharmacodynamic studies show that >97% of administered odevixibat is recovered unchanged in feces, confirming its site-specific activity [2] [8]. This targeted inhibition disrupts bile acid recirculation without significant off-target effects, making it a cornerstone for treating bile-acid-mediated pathologies.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Homeostasis

ParameterDose (mg/day)Reduction in Bile Acid AUCKey Study Findings
Serum Bile Acid Pool1.543%Dose-dependent sBA reduction [1]
Serum Bile Acid Pool3.056%Linear correlation with IBAT occupancy [1] [7]
Fecal Bile Acid Excretion40–120 µg/kg82.9% of dose recoveredMinimal urinary excretion (0.002%) [2] [8]

Modulation of Farnesoid X Receptor (FXR) Signaling Pathways

By reducing intestinal bile acid reabsorption, odevixibat indirectly modulates the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid synthesis and transport [1] [8]. Depletion of the bile acid pool decreases FXR activation in enterocytes, leading to:

  • Downregulation of Fibroblast Growth Factor 19 (FGF19): FXR agonism in the ileum stimulates FGF19 secretion. Odevixibat reduces FGF19 by 30–40% by limiting FXR activation, which disinhibits hepatic bile acid synthesis [2] [8].
  • Hepatocyte Bile Acid Synthesis: Reduced FGF19 diminishes its binding to hepatic FGFR4 receptors, alleviating repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis [2]. This increases de novo bile acid production from cholesterol, further depleting circulating bile acids through fecal clearance [1].

This feedback loop amplifies odevixibat’s therapeutic effect, as newly synthesized bile acids are rapidly excreted rather than recycled. Notably, this mechanism is compromised in PFIC type 2 patients with non-functional bile salt export pumps (BSEP/ABCB11 variants), where bile acid synthesis remains dysregulated [2] [4].

Table 2: Odevixibat-Induced Changes in FXR Pathway Components

Molecular TargetEffect of OdevixibatFunctional Consequence
Enterocyte FXR Activation↓ 50–60%Reduced FGF19 transcription [8]
Hepatic FGFR4 Signaling↓ 35–45%Increased CYP7A1 activity [2]
Serum FGF19 Levels↓ 30–40%Disinhibition of bile acid synthesis [8]

Impact on Bile Acid Synthesis and Enterohepatic Circulation

Odevixibat fundamentally alters enterohepatic circulation by interrupting the ileal reclamation phase. In healthy physiology, bile acids secreted into the duodenum are efficiently reclaimed in the ileum and returned to the liver via portal circulation. Odevixibat disrupts this cycle through:

  • Reduced Ileal Uptake: High-affinity inhibition (Ki < 1 µM) of IBAT prevents bile acid translocation into enterocytes [2] [7].
  • Increased Fecal Loss: Unabsorbed bile acids undergo bacterial deconjugation and excretion, reducing the bile acid pool by >40% [1] [4].
  • Compensatory Synthesis: As detailed in Section 1.2, hepatic CYP7A1 activity increases by 20–30%, generating new bile acids that are similarly excreted rather than retained [2] [8].

Clinical evidence from PFIC patients demonstrates that odevixibat normalizes sBA levels (e.g., reduction from >150 µmol/L to <10 µmol/L) and total bilirubin (from >25 µmol/L to <15 µmol/L) within six months of treatment [6]. This biochemical improvement correlates with histological stabilization in preclinical models of cholestasis, where odevixibat reduced bile duct proliferation and portal inflammation [8].

Role in Lysophosphatidic Acid (LPA) and Autotaxin (ATX) Pathway Regulation

Cholestatic pruritus is mechanistically linked to lysophosphatidic acid (LPA), a pruritogen generated by autotaxin (ATX) from lysophosphatidylcholine [3] [5]. Odevixibat ameliorates pruritus through bile-acid-dependent modulation of this pathway:

  • ATX Expression Regulation: Elevated serum bile acids stimulate hepatocyte ATX expression via FXR-dependent and FXR-independent pathways. Odevixibat’s sBA-lowering effect reduces ATX transcription by 40–50% [3] [5].
  • LPA Production: Decreased ATX activity lowers LPA synthesis. Clinical trials show that odevixibat reduces pruritus scores by 35–40% in PFIC patients, paralleling a 30% reduction in serum ATX activity [5] [6].
  • Neuronal Sensitization: Bile acids directly potentiate TGR5 receptors on sensory neurons, amplifying itch signals. By reducing systemic bile acids, odevixibat desensitizes this pathway [3].

A phase 3 trial in PFIC patients demonstrated that odevixibat increased the proportion of patients achieving "no/minimal scratching" (ObsRO score 0–1) to 35.4% (vs. 13.2% in placebo) [5]. This aligns with ATX activity suppression, establishing a mechanistic bridge between bile acid reduction and pruritus relief.

Table 3: Odevixibat’s Impact on Pruritus-Related Biomarkers

BiomarkerChange with OdevixibatClinical Correlation
Serum Autotaxin (ATX) Activity↓ 30–35%Linear correlation with pruritus scores [5]
Serum LPA Levels↓ 25–30%Reduced neuronal activation [3]
ObsRO Scratching Score (0–1)↑ 2.7-fold vs. placeboClinically meaningful itch reduction [5]

Comprehensive Compound Nomenclature for Odevixibat

Table 4: Chemical and Regulatory Identifiers for Odevixibat

Identifier TypeName(s)
Systematic IUPAC Name(S)-2-((R)-2-(2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid
Brand NamesBylvay®
Clinical Development CodesA-4250; AZD8294; AR-H064974
CAS Registry Number501692-44-0
DrugBank IDDB16261
UNII Code2W150K0UUC
WHO International Nonproprietary NameOdevixibat

Key: IUPAC = International Union of Pure and Applied Chemistry; CAS = Chemical Abstracts Service; UNII = Unique Ingredient Identifier.Sources: [2] [4] [8]

Properties

CAS Number

501692-44-0

Product Name

Odevixibat

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

Molecular Formula

C37H48N4O8S2

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1

InChI Key

XULSCZPZVQIMFM-IPZQJPLYSA-N

SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Synonyms

A-4250; A4250; A 4250;(S)-2-((R)-2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.